molecular formula C13H21N B2867969 N-Isobutyl-4-isopropylbenzenamine CAS No. 1040004-43-0

N-Isobutyl-4-isopropylbenzenamine

Cat. No.: B2867969
CAS No.: 1040004-43-0
M. Wt: 191.318
InChI Key: TZHXMKLJHZMZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-4-isopropylbenzenamine is an organic compound with the molecular formula C13H21N It is a derivative of benzenamine, featuring isobutyl and isopropyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-isopropylbenzenamine typically involves the alkylation of benzenamine derivatives. One common method is the Friedel-Crafts alkylation, where benzenamine is reacted with isobutyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-isopropylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Quinones, nitro derivatives

    Reduction: Amines

    Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes

Scientific Research Applications

N-Isobutyl-4-isopropylbenzenamine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-Isobutyl-4-isopropylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Isobutyl-4-methylbenzenamine
  • N-Isobutyl-4-ethylbenzenamine
  • N-Isobutyl-4-tert-butylbenzenamine

Uniqueness

N-Isobutyl-4-isopropylbenzenamine is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-4-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)9-14-13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHXMKLJHZMZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.